molecular formula C10H10ClNO B1423246 6-chloro-4-methoxy-7-methyl-1H-indole CAS No. 1167056-98-5

6-chloro-4-methoxy-7-methyl-1H-indole

Cat. No.: B1423246
CAS No.: 1167056-98-5
M. Wt: 195.64 g/mol
InChI Key: LFUJYGWXXIWIDG-UHFFFAOYSA-N
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Description

6-chloro-4-methoxy-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure includes a chloro group at the 6th position, a methoxy group at the 4th position, and a methyl group at the 7th position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methoxy-7-methyl-1H-indole typically involves the cyclization of appropriately substituted anilines or halobenzenes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer or Bartoli synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the indole ring .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and oxindoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-chloro-4-methoxy-7-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-7-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound’s indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methoxyindole
  • 7-Methylindole
  • 4-Methoxyindole

Uniqueness

6-chloro-4-methoxy-7-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-chloro-4-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUJYGWXXIWIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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